molecular formula C12H26ClN B3144664 Cyclododecylamine hydrochloride CAS No. 55671-95-9

Cyclododecylamine hydrochloride

Cat. No.: B3144664
CAS No.: 55671-95-9
M. Wt: 219.79 g/mol
InChI Key: RDTNVVREJSSBOO-UHFFFAOYSA-N
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Description

Cyclododecylamine hydrochloride is an organic compound with the molecular formula C₁₂H₂₅N·HCl. It is a derivative of cyclododecylamine, which is a cyclic amine. This compound is known for its applications in various chemical reactions and industrial processes due to its unique structure and properties.

Mechanism of Action

Target of Action

Cyclododecanamine hydrochloride is a complex compound with a molecular formula of C12H25N

Mode of Action

It’s known that the compound behaves chemically as a primary amine , which suggests it may interact with its targets through mechanisms common to primary amines These could include forming covalent bonds with target molecules or participating in hydrogen bonding or ionic interactions.

Preparation Methods

Cyclododecylamine hydrochloride can be synthesized through several methods:

Chemical Reactions Analysis

Cyclododecylamine hydrochloride undergoes various chemical reactions, including:

Scientific Research Applications

Cyclododecylamine hydrochloride has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Cyclododecylamine derivatives are explored for their potential therapeutic applications, such as in the development of new drugs.

    Industry: It is used in the production of surfactants, lubricants, and other industrial chemicals.

Comparison with Similar Compounds

Cyclododecylamine hydrochloride can be compared with other cyclic amines, such as:

This compound is unique due to its larger ring size, which imparts different chemical and physical properties compared to smaller cyclic amines.

Properties

IUPAC Name

cyclododecanamine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H25N.ClH/c13-12-10-8-6-4-2-1-3-5-7-9-11-12;/h12H,1-11,13H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDTNVVREJSSBOO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCCCC(CCCCC1)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H26ClN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.79 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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